molecular formula C12H18N2O3 B12082900 3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide

3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide

Cat. No.: B12082900
M. Wt: 238.28 g/mol
InChI Key: FMZHNACLPLZECV-UHFFFAOYSA-N
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Description

3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide is an organic compound with a complex structure that includes an amine group, a hydroxyethoxy group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide typically involves multiple steps. One common method starts with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethylamine in the presence of a base such as triethylamine to yield the desired compound. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The amine and hydroxyethoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-hydroxyethoxy)ethyl)amine: Similar structure but lacks the benzamide moiety.

    N-(2-hydroxyethyl)-4-methylbenzamide: Similar structure but lacks the hydroxyethoxy group.

Uniqueness

3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide is unique due to the presence of both the hydroxyethoxy and benzamide groups, which confer specific chemical and biological properties. This combination of functional groups allows for diverse interactions and applications that are not possible with simpler analogs .

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide

InChI

InChI=1S/C12H18N2O3/c1-9-2-3-10(8-11(9)13)12(16)14-4-6-17-7-5-15/h2-3,8,15H,4-7,13H2,1H3,(H,14,16)

InChI Key

FMZHNACLPLZECV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCOCCO)N

Origin of Product

United States

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